6alpha-Hydroxyprogesterone
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Overview
Description
6-Hydroxyprogesterone is a synthetic derivative of the naturally occurring hormone progesterone. It is a type of progestin, which is a class of synthetic hormones that mimic the effects of progesterone. This compound is primarily used in medical applications, particularly in the prevention of preterm births in pregnant women who have a history of spontaneous preterm delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyprogesterone typically involves the hydroxylation of progesterone. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position on the progesterone molecule .
Industrial Production Methods: In industrial settings, the production of 6-Hydroxyprogesterone involves large-scale chemical synthesis using similar hydroxylation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to progesterone or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of progesterone or other reduced derivatives.
Substitution: Formation of various substituted progesterone derivatives
Scientific Research Applications
6-Hydroxyprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Primarily used to prevent preterm births in pregnant women with a history of spontaneous preterm delivery.
Industry: Utilized in the production of pharmaceuticals and as a research tool in the development of new drugs .
Mechanism of Action
6-Hydroxyprogesterone exerts its effects by binding to progesterone receptors in various tissues, including the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Upon binding, the compound regulates gene transcription, leading to changes in cellular function and hormone regulation . This mechanism is crucial for its role in preventing preterm births and its potential therapeutic applications in other medical conditions .
Comparison with Similar Compounds
Progesterone: The natural hormone from which 6-Hydroxyprogesterone is derived.
Medroxyprogesterone Acetate: A synthetic progestin with similar applications but different chemical structure and pharmacokinetics.
Megestrol Acetate: Another synthetic progestin used in cancer treatment and appetite stimulation .
Uniqueness: 6-Hydroxyprogesterone is unique in its specific hydroxylation, which imparts distinct pharmacological properties. Its ability to bind selectively to progesterone receptors and regulate gene transcription makes it particularly effective in preventing preterm births and potentially useful in other therapeutic applications .
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19-,20+,21+/m0/s1 |
InChI Key |
PWCLWZOSAFOXFL-ADDDSGAWSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
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